1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate 1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate
Brand Name: Vulcanchem
CAS No.: 111422-10-7
VCID: VC20871888
InChI: InChI=1S/C21H29NO3/c1-15(2)22-13-17(25-20(23)21(3,4)5)14-24-19-12-8-10-16-9-6-7-11-18(16)19/h6-12,15,17,22H,13-14H2,1-5H3
SMILES: CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)C(C)(C)C
Molecular Formula: C21H29NO3
Molecular Weight: 343.5 g/mol

1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate

CAS No.: 111422-10-7

Cat. No.: VC20871888

Molecular Formula: C21H29NO3

Molecular Weight: 343.5 g/mol

* For research use only. Not for human or veterinary use.

1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate - 111422-10-7

Specification

CAS No. 111422-10-7
Molecular Formula C21H29NO3
Molecular Weight 343.5 g/mol
IUPAC Name [1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] 2,2-dimethylpropanoate
Standard InChI InChI=1S/C21H29NO3/c1-15(2)22-13-17(25-20(23)21(3,4)5)14-24-19-12-8-10-16-9-6-7-11-18(16)19/h6-12,15,17,22H,13-14H2,1-5H3
Standard InChI Key SLLKYDIVPRYTBW-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)C(C)(C)C
Canonical SMILES CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)C(C)(C)C

Introduction

Chemical Identity and Physical Properties

1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate is a complex organic molecule with a distinctive chemical structure that includes naphthalene, amine, and ester functional groups. The compound has been categorized under research chemicals with potential pharmacological applications.

Table 1: Key Physical and Chemical Properties

PropertyValue
CAS Registry Number111422-10-7
Molecular FormulaC21H29NO3
Molecular Weight343.5 g/mol
IUPAC Name[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] 2,2-dimethylpropanoate
Physical AppearanceNot specified in available literature
SolubilityLimited data available

The compound's structure incorporates a naphthalenyloxy group connected to an ethyl chain, which is further linked to a methylethylamine moiety and a 2,2-dimethylpropanoate ester group. This structural arrangement suggests a molecule designed for specific receptor interactions, potentially related to adrenergic systems.

Structural Relationships and Chemical Classification

The compound belongs to a class of molecules structurally related to beta-adrenergic receptor modulators. Its chemical architecture shares similarities with propranolol derivatives but includes the distinctive 2,2-dimethylpropanoate ester group, which may modify its pharmacokinetic properties and receptor interactions.

The structural comparison with related compounds reveals important distinctions:

Table 2: Structural Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoateC21H29NO3343.5 g/molContains 2,2-dimethylpropanoate ester group
(S)-1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol (Propranolol)C16H21NO2259.34 g/molHas free hydroxyl group instead of ester group
1-[(1,1-Dimethylethyl)amino]-3-(1-naphthalenyloxy)-2-propanolC17H23NO2273.37 g/molContains tertiary butyl group instead of isopropyl

The presence of the 2,2-dimethylpropanoate ester group suggests this compound may function as a prodrug, potentially requiring enzymatic cleavage to release an active metabolite at the target site.

Pharmacological Activity and Mechanism of Action

Studies suggest that 1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate may exhibit antihypertensive effects through selective modulation of adrenergic receptors, influencing cardiovascular function. The compound's structural elements indicate potential interactions with beta-adrenergic receptors, similar to established beta-blockers but with possible modifications to its pharmacodynamic profile due to the presence of the 2,2-dimethylpropanoate group.

The proposed mechanism involves:

  • Binding to adrenergic receptors in cardiovascular tissues

  • Modulation of downstream signaling cascades

  • Regulation of cardiovascular parameters including heart rate and blood pressure

The specific receptor affinity profile and selectivity for different adrenergic receptor subtypes would require further investigational studies for complete characterization.

Analytical Methods and Characterization

Analytical characterization of 1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate typically employs a range of instrumental techniques for structural confirmation and purity assessment.

Table 3: Analytical Methods for Characterization

Analytical TechniqueApplicationInformation Obtained
Nuclear Magnetic Resonance (NMR)Structural confirmationProton and carbon signal assignments
Mass SpectrometryMolecular weight verificationFragmentation pattern and exact mass
Infrared SpectroscopyFunctional group identificationCharacteristic absorption bands
High-Performance Liquid ChromatographyPurity assessmentChromatographic profile and purity percentage
Differential Scanning CalorimetryThermal propertiesPhase transitions and thermal stability

While specific analytical data for 1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate is limited in the available literature, these standard techniques would be applicable for its characterization in research settings.

Comparison with Established Compounds

The structural and functional comparison between 1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate and established compounds provides context for its potential applications and advantages:

Table 4: Comparative Analysis with Established Compounds

Aspect1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoatePropranololOther Beta-Blockers
Receptor SelectivitySelective modulator of adrenergic receptors (specific profile pending further research)Non-selective beta-blockerVaries by compound (cardioselective vs. non-selective)
Prodrug CharacteristicsContains cleavable ester linkageNot a prodrugGenerally not prodrugs
LipophilicityLikely enhanced by naphthalene and ester moietiesModerate lipophilicityVaries by compound
Potential ApplicationsResearch phase - cardiovascular and neuroprotective potentialHypertension, angina, arrhythmias, migraine prophylaxisVaries by compound

The presence of the 2,2-dimethylpropanoate group potentially enhances the compound's lipophilicity and may alter its tissue distribution patterns compared to traditional beta-blockers.

Future Research Directions

Future research on 1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate should focus on several key areas to fully elucidate its pharmacological profile and potential therapeutic applications:

  • Comprehensive receptor binding studies to determine specific adrenergic receptor subtype affinities

  • Metabolic studies to identify active metabolites and elimination pathways

  • Advanced pharmacokinetic profiling to understand absorption, distribution, and bioavailability

  • Expanded preclinical efficacy studies in relevant disease models

  • Structure-activity relationship investigations to optimize pharmacological properties

  • Comparative studies with established therapies to identify potential advantages

These research directions would provide valuable insights into the compound's mechanism of action and potential therapeutic value in cardiovascular and neurological applications.

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